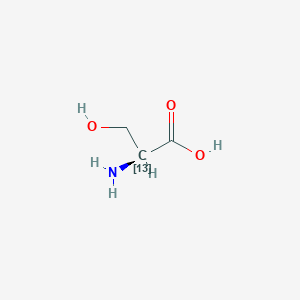
2,3-Dibromopropyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromopropyl dihydrogen phosphate (DBP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBP is a phosphorus-containing compound that is widely used as a flame retardant, plasticizer, and pesticide.
Wirkmechanismus
The mechanism of action of 2,3-Dibromopropyl dihydrogen phosphate is not fully understood. However, it is believed that 2,3-Dibromopropyl dihydrogen phosphate acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This inhibition leads to the accumulation of acetylcholine, a neurotransmitter, which results in overstimulation of the nervous system.
Biochemical and Physiological Effects
2,3-Dibromopropyl dihydrogen phosphate has been shown to have a number of biochemical and physiological effects. In animal studies, 2,3-Dibromopropyl dihydrogen phosphate has been shown to cause neurotoxicity, reproductive toxicity, and developmental toxicity. 2,3-Dibromopropyl dihydrogen phosphate has also been shown to have endocrine-disrupting effects, which can lead to adverse effects on the reproductive and immune systems.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dibromopropyl dihydrogen phosphate has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. However, 2,3-Dibromopropyl dihydrogen phosphate also has several limitations, including its toxicity and potential for environmental contamination.
Zukünftige Richtungen
There are several future directions for research on 2,3-Dibromopropyl dihydrogen phosphate. One direction is to investigate the potential use of 2,3-Dibromopropyl dihydrogen phosphate as a flame retardant in other materials, such as textiles and building materials. Another direction is to explore the potential use of 2,3-Dibromopropyl dihydrogen phosphate as a plasticizer in biodegradable plastics. Additionally, further research is needed to understand the mechanism of action of 2,3-Dibromopropyl dihydrogen phosphate and its potential effects on human health and the environment.
Conclusion
In conclusion, 2,3-Dibromopropyl dihydrogen phosphate is a chemical compound that has potential applications in various fields, including flame retardants, plasticizers, and pesticides. 2,3-Dibromopropyl dihydrogen phosphate has a well-established synthesis method and has been extensively studied for its scientific research application. However, 2,3-Dibromopropyl dihydrogen phosphate also has several limitations, including its toxicity and potential for environmental contamination. Further research is needed to fully understand the potential uses and risks associated with 2,3-Dibromopropyl dihydrogen phosphate.
Synthesemethoden
2,3-Dibromopropyl dihydrogen phosphate can be synthesized through the reaction between 2,3-dibromopropanol and phosphorus oxychloride. The reaction mechanism involves the substitution of the hydroxyl group in 2,3-dibromopropanol with the phosphate group in phosphorus oxychloride. The resulting product is then hydrolyzed to yield 2,3-Dibromopropyl dihydrogen phosphate.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromopropyl dihydrogen phosphate has been extensively studied for its potential applications in various fields. In the field of flame retardants, 2,3-Dibromopropyl dihydrogen phosphate has been shown to be effective in reducing the flammability of polyurethane foam and other materials. In the field of plasticizers, 2,3-Dibromopropyl dihydrogen phosphate has been used to improve the flexibility and durability of plastics. In the field of pesticides, 2,3-Dibromopropyl dihydrogen phosphate has been shown to be effective in controlling pests such as mosquitoes and ticks.
Eigenschaften
CAS-Nummer |
5324-12-9 |
|---|---|
Produktname |
2,3-Dibromopropyl dihydrogen phosphate |
Molekularformel |
C3H7Br2O4P |
Molekulargewicht |
297.87 g/mol |
IUPAC-Name |
2,3-dibromopropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H7Br2O4P/c4-1-3(5)2-9-10(6,7)8/h3H,1-2H2,(H2,6,7,8) |
InChI-Schlüssel |
GMAAWZONVLTAMA-UHFFFAOYSA-N |
SMILES |
C(C(CBr)Br)OP(=O)(O)O |
Kanonische SMILES |
C(C(CBr)Br)OP(=O)(O)O |
Andere CAS-Nummern |
5324-12-9 |
Verwandte CAS-Nummern |
43110-33-4 (magnesium salt) 85771-01-3 (di-ammonium salt) |
Synonyme |
2,3-Dibromo-dihydrogen Phosphate 1-Propanol; 2,3-Dibromopropyl Dihydrogen Phosphate; NSC 2862; Phosphoric Acid Mono(2,3-dibromopropyl) Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




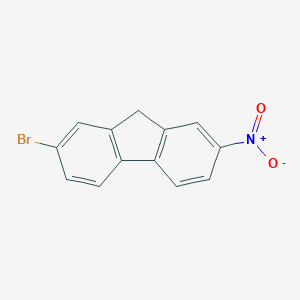

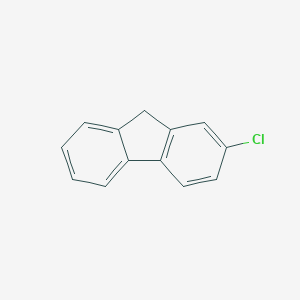

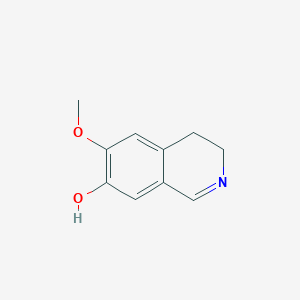
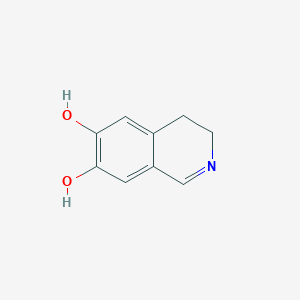


![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)
![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)
![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)

